Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester
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Overview
Description
Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a carbonic acid ester group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester typically involves the reaction of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracene+ethyl chloroformate→carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthracene moiety allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl ethyl ester
- 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl methyl ester
- 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl propyl ester
Uniqueness
Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
40530-60-7 |
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Molecular Formula |
C19H17NO7 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethyl ethyl carbonate |
InChI |
InChI=1S/C19H17NO7/c1-2-25-19(24)27-8-7-26-13-9-12(21)14-15(16(13)20)18(23)11-6-4-3-5-10(11)17(14)22/h3-6,9,21H,2,7-8,20H2,1H3 |
InChI Key |
GLVDLLVMSDGVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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